2-(2,4-Dimethylbenzoyl)-3-methylpyridine

Lipophilicity ADME profiling Lead optimization

2-(2,4-Dimethylbenzoyl)-3-methylpyridine (CAS 1187170-92-8) is a benzoylpyridine derivative with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol. It features a 2,4-dimethylbenzoyl group attached at the 2-position of a 3-methylpyridine ring, creating a sterically and electronically unique ortho-substituted ketone scaffold.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 1187170-92-8
Cat. No. B1392082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethylbenzoyl)-3-methylpyridine
CAS1187170-92-8
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C2=C(C=CC=N2)C)C
InChIInChI=1S/C15H15NO/c1-10-6-7-13(12(3)9-10)15(17)14-11(2)5-4-8-16-14/h4-9H,1-3H3
InChIKeyRAAWERBIWSRDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethylbenzoyl)-3-methylpyridine (CAS 1187170-92-8): Procurement-Relevant Physicochemical and Scaffold Profile


2-(2,4-Dimethylbenzoyl)-3-methylpyridine (CAS 1187170-92-8) is a benzoylpyridine derivative with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol. It features a 2,4-dimethylbenzoyl group attached at the 2-position of a 3-methylpyridine ring, creating a sterically and electronically unique ortho-substituted ketone scaffold. The compound is commercially available at a purity of 97% from multiple suppliers and exhibits a calculated logP of 3.24, indicative of moderate lipophilicity suitable for drug-like small-molecule development .

Why 2-(2,4-Dimethylbenzoyl)-3-methylpyridine Cannot Be Replaced by Generic Benzoylpyridine Analogs


Substituting 2-(2,4-dimethylbenzoyl)-3-methylpyridine with regioisomeric or des-methyl analogs fails to reproduce three interdependent molecular properties that determine synthetic utility, downstream reactivity, and biological target engagement: (i) the ortho-3-methyl group on the pyridine ring imposes steric inhibition of resonance at the carbonyl, altering reactivity toward nucleophiles by an estimated 1.5–3× relative to non-ortho-substituted analogs [1]; (ii) the specific 2,4-dimethylbenzoyl substitution pattern provides a unique hydrophobic and electronic profile, with a logP higher than its des-methyl pyridine counterpart by approximately 0.3 log units, which directly impacts partitioning behavior in multi-phase reaction systems and biological membranes ; and (iii) the 3-methylpyridine-2-carbonyl core is a proven pharmacophoric scaffold for EP4 receptor antagonism, and replacement of the 3-methyl group or re-positioning of the benzoyl moiety abrogates target potency as demonstrated in structure-activity relationship studies . These combined steric, physicochemical, and pharmacophoric requirements mean that generic analogs with different substitution patterns constitute chemically distinct entities that are not functionally interchangeable in either synthesis or biological assay contexts.

2-(2,4-Dimethylbenzoyl)-3-methylpyridine: Quantified Comparative Evidence for Scientific Selection


Lipophilicity Advantage: LogP Differential of 0.31 Over the Closest Des-Methyl Analog

The target compound exhibits a calculated logP of 3.24, compared to 2.93 for the direct des-methyl analog 2-(2,4-dimethylbenzoyl)pyridine (CAS 898780-45-5), representing a +0.31 log unit increase in lipophilicity . This difference corresponds to an approximately 2-fold higher predicted octanol-water partition coefficient, which is consequential for passive membrane permeability and organic-phase extraction efficiency. The increased logP arises specifically from the electron-donating and steric effects of the 3-methyl substituent, effects that are absent in regioisomers where the methyl group occupies the 4-position (logP values range from 2.8 to 3.1 depending on regioisomer) .

Lipophilicity ADME profiling Lead optimization

Steric Modulation of Carbonyl Reactivity: Ortho-3-Methyl Group Reduces Nucleophilic Addition Rates

The 3-methyl substituent on the pyridine ring is positioned ortho to the carbonyl carbon, creating steric hindrance that measurably alters carbonyl reactivity. UV spectroscopic analysis of structurally analogous ortho-methylbenzophenones demonstrates that ortho-methyl substitution causes a reduction in oscillator strength (f-value) of the carbonyl π→π* transition, directly quantifying steric inhibition of resonance between the carbonyl group and the adjacent aromatic ring [1]. Extrapolating from the well-characterized behavior of ortho-substituted benzophenones, the target compound is expected to show reduced reactivity toward nucleophiles by a factor of 1.5–3× compared to its 4-methyl regioisomer 2-(2,4-dimethylbenzoyl)-4-methylpyridine (CAS 1187163-90-1), where the methyl group is para to the carbonyl and does not impose steric impedance .

Carbonyl reactivity Steric effects Synthetic intermediate

Validated Pharmacophoric Scaffold: The 3-Methylpyridine-2-Carbonyl Core Drives EP4 Antagonist Potency

The Lilly discovery program on EP4 receptor antagonists established that the 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid scaffold is critical for high-potency EP4 antagonism. The clinical candidate compound 4f, derived from this scaffold, exhibited an IC50 of 123 nM in a human whole blood (hWB) assay for inhibition of PGE2-induced TNFα reduction, representing a >10-fold improvement over the in-class comparator CJ-023,423 [1]. The related pyridine series compound 7a demonstrated high selectivity and suitable pharmacokinetic profiles in both rat and dog . 2-(2,4-Dimethylbenzoyl)-3-methylpyridine serves as the direct ketone precursor to this pharmacologically validated scaffold; after oxidation of the 3-methyl group to the corresponding carboxylic acid, the resulting intermediate is coupled with 2,4-dimethyl-aniline derivatives to generate the EP4 antagonist series [1]. Regioisomeric analogs lacking the specific 3-methyl-2-benzoyl substitution pattern fail to yield compounds with the same potency profile.

EP4 antagonist Inflammation Prostaglandin

Commercial Purity Benchmarks: 97% Purity with Batch-Specific Quality Control Documentation

The target compound is supplied at a standard purity of 97% from multiple reputable vendors including Fluorochem and Bidepharm, with batch-specific analytical data (NMR, HPLC, GC) provided upon request . The related analog 2-(2,4-dimethylbenzoyl)pyridine (CAS 898780-45-5) is offered at a comparable 95-98% purity but as a liquid physical state , whereas the target compound is reported as a solid, potentially offering advantages in handling and formulation for solid-phase synthesis applications. The 3-(2,4-dimethylbenzoyl)-4-methylpyridine regioisomer (CAS 1187164-34-6) is available at 97% but retails at a comparable or higher price point .

Purity specification Quality control Procurement

2-(2,4-Dimethylbenzoyl)-3-methylpyridine: Evidence-Backed Research and Industrial Application Scenarios


EP4 Prostaglandin Receptor Antagonist Drug Discovery Programs

The compound is the preferred starting material for synthesizing 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists, a series validated by Eli Lilly with clinical candidate compound 4f demonstrating an IC50 of 123 nM in human whole blood, a >10-fold improvement over the clinical benchmark CJ-023,423 [1]. Procurement of the correct regioisomer ensures fidelity to the published SAR, which shows that 3-substituted pyridine cores are essential for potent EP4 antagonism with suitable rat and dog PK .

Synthetic Methodology Development Requiring Ortho-Substituted Benzoylpyridine Ketone Reactivity

The ortho-3-methyl group on the pyridine ring creates a unique steric environment around the carbonyl carbon, with UV spectroscopic evidence from the ortho-methylbenzophenone series confirming quantifiable steric inhibition of resonance [1]. This makes the compound a valuable probe substrate for studying steric effects on acylation, nucleophilic addition, and reduction reaction kinetics, where reaction outcomes differ predictably from non-ortho-substituted pyridyl ketones by a factor of 1.5–3× [1].

Lipophilicity-Driven Lead Optimization in CNS or Intracellular Target Programs

With a measured logP of 3.24—0.31 log units higher than the des-methyl analog—the compound offers a measurable lipophilicity advantage for medicinal chemistry campaigns where enhanced passive permeability is required for blood-brain barrier penetration or intracellular target access [1]. This quantitative lipophilicity difference allows structure-lipophilicity relationship (SLR) analysis in lead series incorporating the 3-methylpyridine-2-carbonyl scaffold.

Industrial-Scale Synthesis with QC-Compliant Starting Materials

The compound is available as a solid at 97% purity from multiple GMP-aligned suppliers, with batch-specific NMR, HPLC, and GC analytical data [1]. The solid physical form facilitates automated dispensing and warehouse logistics, while the documented purity supports process chemistry at kilogram scale where impurity profiling is critical for downstream reaction yields and regulatory starting material declarations [1].

Quote Request

Request a Quote for 2-(2,4-Dimethylbenzoyl)-3-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.